molecular formula C11H6BrN B13328867 3-Bromo-6-ethynylquinoline

3-Bromo-6-ethynylquinoline

Cat. No.: B13328867
M. Wt: 232.08 g/mol
InChI Key: IZNMTWACNOHRIY-UHFFFAOYSA-N
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Description

3-Bromo-6-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynylquinoline typically involves the bromination of 6-ethynylquinoline. One common method is the Sonogashira coupling reaction, where 6-ethynylquinoline is reacted with a brominating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethynylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are frequently used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl and alkyne derivatives.

    Oxidation and Reduction: Products include quinoline derivatives with altered oxidation states.

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethynylquinoline involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    3-Bromoquinoline: Lacks the ethynyl group, resulting in different reactivity and applications.

    6-Ethynylquinoline:

    3-Bromo-2-ethynylquinoline: A positional isomer with different substitution patterns on the quinoline ring.

Uniqueness: 3-Bromo-6-ethynylquinoline is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C11H6BrN

Molecular Weight

232.08 g/mol

IUPAC Name

3-bromo-6-ethynylquinoline

InChI

InChI=1S/C11H6BrN/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h1,3-7H

InChI Key

IZNMTWACNOHRIY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=CC(=CN=C2C=C1)Br

Origin of Product

United States

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